molecular formula C7H10BNO5 B15292939 Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde

Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde

Cat. No.: B15292939
M. Wt: 198.97 g/mol
InChI Key: SSXHAJNEYLJGEM-UHFFFAOYSA-N
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Description

Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde is a unique chemical compound with the molecular formula C7H10BNO5 and a molecular weight of 198.969 g/mol . This compound is characterized by its distinctive boron-containing heterocyclic structure, which makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde can be achieved through multiple synthetic routes. One common method involves the intramolecular trapping of an acylketene intermediate by an internal hydroxy group to form the dioxazaborocine ring . This process typically requires specific reaction conditions, such as elevated temperatures and the presence of suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy or amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, hydrazines, and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxo, hydroxy, amino, and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde involves its interaction with specific molecular targets and pathways. The boron atom in the dioxazaborocine ring plays a crucial role in its reactivity and binding affinity. The compound can form stable complexes with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde is unique due to the presence of the boron atom in its structure. This feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H10BNO5

Molecular Weight

198.97 g/mol

IUPAC Name

2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)acetaldehyde

InChI

InChI=1S/C7H10BNO5/c1-9-4-6(11)13-8(2-3-10)14-7(12)5-9/h3H,2,4-5H2,1H3

InChI Key

SSXHAJNEYLJGEM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)CC=O

Origin of Product

United States

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